

Ilomastat pharmacokinetics biodistribution studies

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Compound Focus: Ilomastat

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Ilomastat Ocular Biodistribution

The most detailed quantitative data comes from a study on a polymer-coated **Ilomastat** ocular implant in rabbits, analyzed 30 days after surgery. The concentrations in various ocular fluids and tissues are summarized below [1].

Ocular Fluid / Tissue	Ilomastat Concentration
Aqueous Humour	18x higher than Vitreous Humour
Vitreous Humour	<i>Not specified (used as baseline)</i>
Tissue	Concentration Ranking
Sclera	Highest
Bleb Conjunctiva	Second Highest
Conjunctiva (rest of the eye)	Third Highest
Cornea	Fourth Highest

Experimental Protocols for Key Studies

Here are the detailed methodologies from the core studies on **Ilomastat**.

Ocular Biodistribution Study [1]

- **Objective:** To determine the ocular distribution of **Ilomastat** released from a slow-release polymer-coated implant in rabbits at day 30 post-glaucoma filtration surgery.
- **Formulation:** **Ilomastat** implant coated with a water-permeable phosphorylcholine polymer (PC1059).
- **Sample Collection:** Ocular tissues (sclera, conjunctiva, cornea), plasma, aqueous humour, and vitreous fluid were collected.
- **Sample Analysis:**
 - **Extraction:** **Ilomastat** and its internal standard (Marimastat) were extracted from the collected samples.
 - **Instrumentation:** Analysis was performed using **capillary-flow Liquid Chromatography (cap-LC) coupled with a triple quadrupole Mass Spectrometer**.
 - **Detection:** The mass spectrometer operated in **product ion scan mode**.
 - **Quantification:** The Lower Limits of Quantification (LLOQ) were **0.3 pg/ μ L for ocular fluids and plasma and 3 pg/mg for ocular tissues**.
 - **Recovery:** The extraction process had a high recovery rate of 90-95% for both **Ilomastat** and its internal standard from ocular tissues.

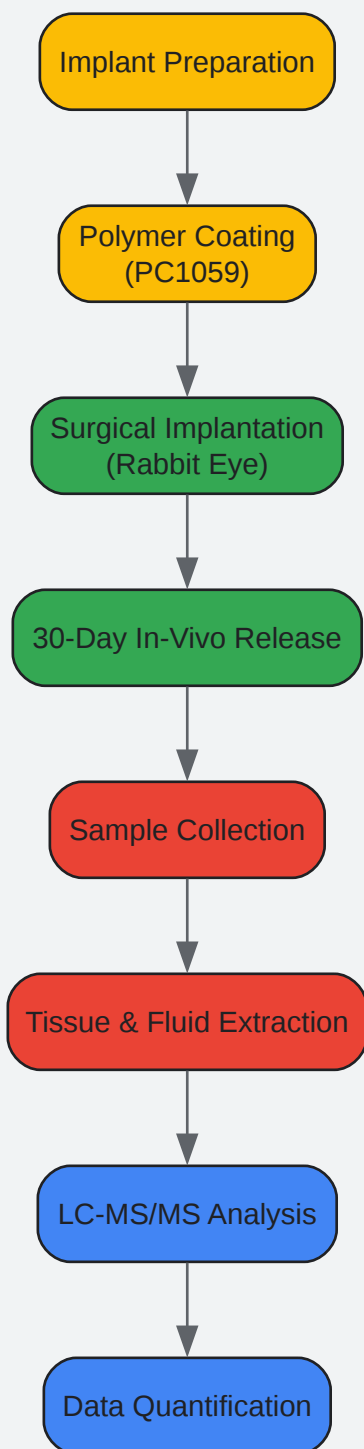
Analogue Pharmacokinetic Improvement Study [2]

- **Objective:** To design and evaluate novel benzamide analogs of **Ilomastat** with improved properties, including pharmacokinetics.
- **Compound:** The most potent analog, **10a**, replaced the hydroxamic acid group with a substituted benzamide group.
- **Key Findings:**
 - **Potency & Selectivity:** Analog **10a** exhibited potent inhibition of MMP-2 ($IC_{50} = 0.19$ nM) and high selectivity (>8300-fold) over MMP-9 [2].
 - **Mechanism:** Molecular docking showed **10a** binds via a non-zinc-chelating mechanism, unlike **Ilomastat**.
 - **Pharmacokinetics:** The study concluded that analog **10a** achieved **improved pharmacokinetic properties** and a **more desirable elimination half-life ($t_{1/2}$)** compared to the lead compound, **Ilomastat** [2].

Experimental Workflow and Mechanism of Action

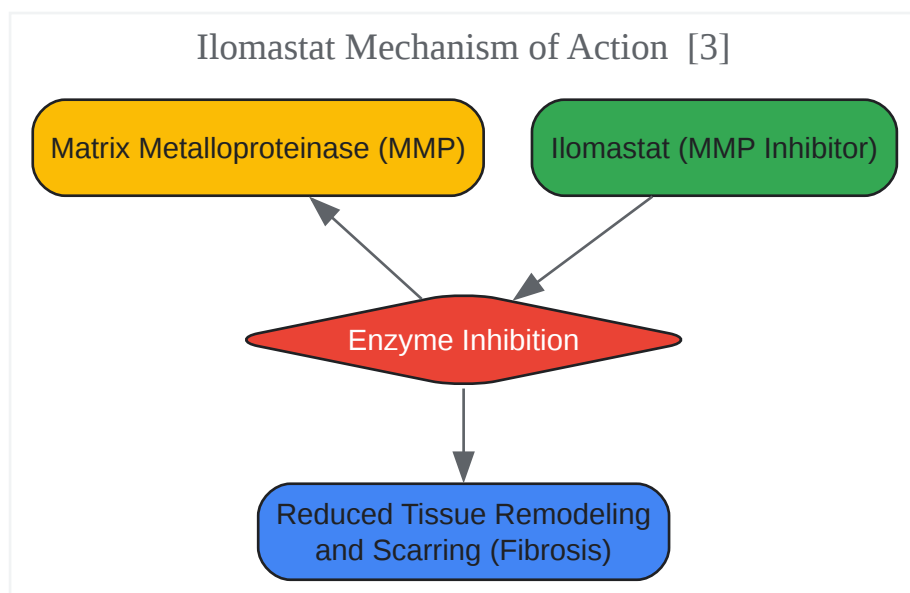
The following diagrams illustrate the general workflow for a biodistribution study and the core mechanism of **Ilomastat**, based on the search results.

Ocular Biodistribution Study Workflow [1]



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*Experimental workflow for determining **Ilomastat** ocular biodistribution.*



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***Ilomastat** inhibits Matrix Metalloproteinases (MMPs) to reduce scarring.*

Key Insights and Data Gaps

The available data strongly demonstrates that a polymer-coated implant can provide sustained local release of **Ilomastat** in the eye for at least 30 days, which is crucial for preventing surgical scarring [1]. Furthermore, strategic molecular modifications can successfully improve its pharmacokinetic profile [2].

It's important to note that the quantitative biodistribution data is specific to a local ocular implant. **Comprehensive systemic pharmacokinetic data** for **Ilomastat** (such as volume of distribution, clearance, and half-life after intravenous administration) **was not located in this search** and appears to be not fully detailed in the public domain [3].

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References

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2. Selective non-zinc binding MMP-2 inhibitors: Novel benzamide... [pubmed.ncbi.nlm.nih.gov]
3. : Uses, Interactions, Mechanism of Action | DrugBank Online Ilomastat [go.drugbank.com]

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